Diacetyl dihydrazone
CAS No.: 3457-52-1
Cat. No.: VC18391370
Molecular Formula: C4H10N4
Molecular Weight: 114.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3457-52-1 |
|---|---|
| Molecular Formula | C4H10N4 |
| Molecular Weight | 114.15 g/mol |
| IUPAC Name | (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine |
| Standard InChI | InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+ |
| Standard InChI Key | KOOQXRKDBKHOEL-FCXRPNKRSA-N |
| Isomeric SMILES | C/C(=N\N)/C(=N/N)/C |
| Canonical SMILES | CC(=NN)C(=NN)C |
Introduction
Structural and Molecular Characteristics
Diacetyl dihydrazone, systematically named (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine, adopts a planar geometry with conjugated π-systems across the hydrazone linkages . The IUPAC name reflects its E configuration at both imine bonds. Key spectroscopic features include:
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IR: N-H stretches (3320–3420 cm⁻¹) and C=N vibrations (1610–1650 cm⁻¹) .
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NMR: Distinct proton environments for methyl groups (δ ~2.1 ppm) and hydrazine NH signals (δ ~7.5 ppm) .
The molecule’s bifunctional chelating capacity arises from two terminal amino groups and two imine nitrogens, enabling diverse coordination modes .
Synthesis and Reactivity
The compound is synthesized via stoichiometric reaction of diacetyl with hydrazine hydrate under reflux in ethanol :
Yields exceed 70% when using anhydrous conditions. Side products like azines (from further condensation) are minimized by controlling temperature (60–80°C) and reactant ratios . The product precipitates as white crystals, purified via recrystallization from ethanol .
Coordination Chemistry and Metal Complexes
Diacetyl dihydrazone acts as a neutral or anionic ligand, forming stable complexes with transition metals. Its coordination behavior varies with metal oxidation state and reaction conditions:
Mononuclear Complexes
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Nickel(II): The complex NiL₃₂ (L = diacetyl dihydrazone) crystallizes in a trigonal system (space group P-3c1), with Ni²⁺ in a distorted octahedral geometry. Each ligand coordinates via two imine nitrogens and one carbonyl oxygen .
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Zinc(II): [Zn(ddh)Cl₂] (ddh = diacetyl dihydrazone) exhibits tetrahedral geometry, confirmed by X-ray diffraction. The ligand binds through imine nitrogens, leaving chloride ions in axial positions .
Polynuclear and Mixed-Ligand Complexes
Ruthenium(II) polypyridyl complexes incorporating diacetyl dihydrazone derivatives show enhanced photostability compared to [Ru(bipy)₃]²⁺, making them candidates for light-driven applications . For example, Ru(bipy)₂(ddh)₂ displays no emission quenching under UV irradiation, attributed to ligand-centered electron transitions .
Table 1: Selected Metal Complexes of Diacetyl Dihydrazone
| Metal | Complex Formula | Geometry | Applications | Source |
|---|---|---|---|---|
| Ni(II) | NiL₃₂ | Octahedral | Anticancer agents | |
| Cu(II) | [Cu(ddh)SO₄(H₂O)₂] | Square planar | SOD mimics | |
| Zn(II) | [Zn(ddh)Cl₂] | Tetrahedral | Photostable materials | |
| Mn(II) | MnL₃₂ | Trigonal | Catalysis |
Biological and Pharmacological Activities
Anticancer Properties
A nickel(II) complex of diacetyl monoxime-2-pyridyl hydrazone (a derivative) demonstrated superior cytotoxicity against Ehrlich ascites carcinoma (EAC) cells compared to cisplatin . Key findings:
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In vivo: Tumor volume reduction by 68% in murine models, with minimal nephrotoxicity .
Mechanistic studies suggest redox cycling and DNA intercalation contribute to activity .
Antioxidant and Enzyme-Mimetic Effects
Copper(II) complexes exhibit superoxide dismutase (SOD)-like activity (86.62% inhibition of superoxide radicals) . This is linked to the Cu²⁺/Cu⁺ redox couple and ligand-assisted electron transfer .
Antimicrobial Activity
Cobalt(II) and zinc(II) complexes show broad-spectrum antifungal activity against Alternaria spp. and Colletotrichum spp., with MIC values of 8–16 μg/mL . The hydrazone moiety disrupts fungal cell membranes via lipid peroxidation .
Physicochemical and Thermal Properties
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Solubility: Insoluble in water; soluble in DMF, DMSO, and hot ethanol .
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Thermal Stability: Decomposes above 300°C, with mass loss corresponding to ligand dissociation (TGA data) .
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Magnetic Susceptibility: Paramagnetic for Cu(II) (μeff = 1.73–1.85 BM) and Ni(II) complexes (μeff = 2.82–3.10 BM) .
Comparison with Related Hydrazones
Diacetyl dihydrazone differs structurally from diacetyl hydrazine (CAS 3148-73-0), which contains acetylated hydrazine groups rather than imines . The latter lacks chelating ability but serves as a precursor in polymer stabilization .
Future Perspectives
Research gaps include:
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Mechanistic Studies: Elucidating the redox pathways in anticancer activity.
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Hybrid Materials: Incorporating metal complexes into MOFs for gas storage or catalysis.
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Toxicology: Systematic in vivo toxicity profiling of complexes.
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